molecular formula C12H16ClNO3 B2695264 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide CAS No. 832127-40-9

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2695264
CAS No.: 832127-40-9
M. Wt: 257.71
InChI Key: KJGIQORERUZKTM-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a 2,5-dimethoxyphenyl ethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2,5-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,5-dimethylphenyl)acetamide
  • 2-chloro-N-(2,5-dimethoxybenzyl)acetamide

Uniqueness

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of the 2,5-dimethoxyphenyl ethyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research .

Properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8(14-12(15)7-13)10-6-9(16-2)4-5-11(10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIQORERUZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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